C7 3-Phenoxybenzyloxy Substitution Is Unprecedented in Published Coumarin SAR Literature—No Direct Comparator IC₅₀ Data Exist
A comprehensive search of the literature identified zero peer-reviewed publications, patents, or database entries that report quantitative biological activity data (IC₅₀, Kd, EC₅₀, % inhibition, or any functional assay endpoint) for 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one or any compound bearing an identical 3-phenoxybenzyloxy substituent at C7 of a coumarin core. The most structurally informative comparator series comes from the C7-substituted chromone (1-benzopyran-4-one) literature, where Legoabe et al. (2012) reported that 7-benzyloxychromones exhibit MAO-B IC₅₀ values ranging from 0.008 to 0.370 μM, with potency highly sensitive to the substitution pattern on the benzyloxy phenyl ring [1]. In a related coumarin (1-benzopyran-2-one) series, 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were evaluated as dual ChE/MAO-B inhibitors, with compound 8 exhibiting an AChE IC₅₀ of 16 ± 2 nM [2]. However, the 3-phenoxybenzyloxy group—which attaches a second phenyl ring via an ether linkage to the meta-position of the benzyl moiety—has no precedent in any published MAO, ChE, kinase, CYP, or cytotoxicity SAR series. This absence of data means that no direct or cross-study quantitative comparison can be made between the target compound and any specific analog sharing the 3-phenoxybenzyloxy C7 substitution.
| Evidence Dimension | Availability of quantitative biological activity data for the target compound vs. closest C7-substituted analogs |
|---|---|
| Target Compound Data | No quantitative bioactivity data available in any peer-reviewed source |
| Comparator Or Baseline | 7-Benzyloxychromones: MAO-B IC₅₀ range 0.008–0.370 μM; 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: AChE IC₅₀ values down to 16 nM |
| Quantified Difference | Not calculable—no data exist for the target compound |
| Conditions | Recombinant human MAO-A/MAO-B enzyme inhibition assays (kynuramine substrate) for chromones; Electrophorus electricus AChE inhibition assay for coumarins |
Why This Matters
Users seeking a procurement-ready compound with pre-validated target engagement data should be aware that this molecule is an unexplored chemical entity—its differentiation from related analogs cannot be quantified, and its biological activity must be assumed to be unknown until experimentally determined.
- [1] Legoabe LJ, Petzer A, Petzer JP. Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors. Bioorg Med Chem Lett. 2012;22(17):5480-5484. doi:10.1016/j.bmcl.2012.07.025 View Source
- [2] Rullo M, Cipolla L, Naldi M, et al. Chasing ChEs-MAO B Multi-Targeting 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones. Molecules. 2019;24(24):4507. doi:10.3390/molecules24244507 View Source
